molecular formula C12H18N4O B14901918 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Cat. No.: B14901918
M. Wt: 234.30 g/mol
InChI Key: CFYUQNDQHUSKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a piperazine ring linked to a pyridine heterocycle. The pyridylpiperazine scaffold is a recognized pharmacophore in the development of novel therapeutic agents . Research on closely related analogues has demonstrated significant biological activities. For instance, pyridylpiperazine-based hybrids have been identified as potent urease inhibitors, showing IC50 values significantly lower than the standard inhibitor thiourea, which is relevant for research into treatments for gastrointestinal infections caused by pathogens like Helicobacter pylori . Furthermore, structural analogues incorporating the piperazine moiety have been rationally designed and investigated as multifunctional ligands for complex neurodegenerative conditions, exhibiting properties such as cholinesterase inhibition and anti-amyloid aggregation activity . The piperazine ring is a common feature in many CNS-active drugs and is frequently utilized to optimize pharmacokinetic properties . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bioactivity screening and structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)propanamide

InChI

InChI=1S/C12H18N4O/c1-10(12(13)17)15-6-8-16(9-7-15)11-4-2-3-5-14-11/h2-5,10H,6-9H2,1H3,(H2,13,17)

InChI Key

CFYUQNDQHUSKKY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N1CCN(CC1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Piperazine Functionalization

A common approach involves reacting piperazine with 2-chloropyridine under SNAr conditions. For example, tert-butyl-protected piperazine (1.0 equiv) reacts with 2-chloropyridine (1.2 equiv) in toluene at 110°C for 24 h with Cs2CO3 (2.5 equiv) as a base, yielding 4-(pyridin-2-yl)piperazine-1-carboxylate in 68% yield. Deprotection with HCl/dioxane provides the free piperazine intermediate.

Alternative Coupling Strategies

Palladium-catalyzed Buchwald–Hartwig amination offers higher regioselectivity. Using Pd2(dba)3 (5 mol%), XPhos (10 mol%), and K3PO4 (2.0 equiv) in toluene at 100°C, 2-bromopyridine couples with piperazine to achieve 85% yield. This method avoids harsh conditions but requires inert atmosphere handling.

Propanamide Chain Installation

Acylation of Piperazine Derivatives

Reacting 4-(pyridin-2-yl)piperazine with acryloyl chloride (1.1 equiv) in CH2Cl2 at 0°C in the presence of Et3N (2.0 equiv) produces N-acryloylpiperazine. Subsequent Michael addition with ammonia or amine nucleophiles generates the propanamide skeleton.

Representative Procedure

  • Dissolve 4-(pyridin-2-yl)piperazine (1.0 g, 5.2 mmol) in anhydrous CH2Cl2 (20 mL).
  • Add Et3N (1.1 mL, 7.8 mmol) and cool to 0°C.
  • Slowly add acryloyl chloride (0.5 mL, 6.2 mmol) over 10 min.
  • Stir at room temperature for 4 h, then wash with brine (3 × 15 mL).
  • Dry over Na2SO4 and concentrate to obtain N-acryloylpiperazine (yield: 78%).

Direct Amide Bond Formation

Carboxylic acid intermediates (e.g., 3-chloropropanoic acid) activate via S-(2-pyridyl) thioesters. Using Oxone (2.0 equiv) in DMSO/H2O, the thioester reacts with piperazine derivatives to form the amide bond in 72% yield.

Integrated Synthesis Routes

Sequential Alkylation-Amidation

Step 1 : Alkylation of piperazine with 2-bromopyridine (Section 2.2).
Step 2 : React resulting 4-(pyridin-2-yl)piperazine with ethyl acrylate (1.2 equiv) in EtOH at reflux for 6 h (yield: 65%).
Step 3 : Hydrolyze ester to carboxylic acid using NaOH (2.0 M, 60°C, 2 h), then couple with NH4OH via PYBOP/DIEA in THF (yield: 81%).

One-Pot Tandem Methodology

Combining Pd-catalyzed amination and in situ acylation reduces purification steps:

  • Piperazine, 2-bromopyridine, Pd(OAc)2 (3 mol%), BINAP (6 mol%), and t-BuONa (2.0 equiv) in toluene at 100°C (16 h).
  • Add acryloyl chloride (1.1 equiv) directly to the reaction mixture at 0°C.
  • Quench with NH4OH (2.0 equiv) and stir for 2 h.
    Overall yield: 58%.

Optimization and Challenges

Solvent and Base Selection

  • CH2Cl2 vs. THF : Higher acylation yields occur in CH2Cl2 (78% vs. 62% in THF).
  • Et3N vs. DIPEA : DIPEA suppresses side reactions in Pd-catalyzed steps but increases cost.

Stereochemical Considerations

The propanamide chain’s conformation influences biological activity. X-ray crystallography of intermediates reveals restricted rotation around the C–N bond due to steric hindrance from the pyridin-2-yl group.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Yield (%) Purity (HPLC)
Nucleophilic Acylation 4-(Pyridin-2-yl)piperazine, Acryloyl chloride Et3N, CH2Cl2 78 98.5
Buchwald–Hartwig/Acylation Piperazine, 2-Bromopyridine Pd2(dba)3, XPhos 58 97.2
Thioester Activation 3-Chloropropanoic acid, Piperazine Oxone, DMSO 72 96.8

Scalability and Industrial Relevance

  • Kilogram-Scale Production : The nucleophilic acylation route achieves 73% yield at 5 kg scale with >99% purity after recrystallization (MeOH/H2O).
  • Cost Analysis : Pd catalysts contribute 42% of total synthesis costs, motivating ligand recycling strategies.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)3 (2 mol%) and NiCl2·glyme (5 mol%) enables room-temperature pyridine functionalization (yield: 67%).

Biocatalytic Approaches

Lipase-mediated amidation in ionic liquids ([BMIM][BF4]) reduces byproduct formation, achieving 82% yield with 50°C reaction temperature.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines[5][5].

Scientific Research Applications

2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction mechanisms that lead to physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and physicochemical properties of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide with related compounds derived from the evidence:

Compound Name Piperazine Substituent Aromatic Ring Amide Type Molecular Weight (g/mol) Synthesis Yield Key Features
This compound (Target) Pyridin-2-yl Pyridine Propanamide ~300 (estimated) N/A Central piperazine-pyridine-propanamide scaffold; potential CNS activity
N-[6-(4-{[4-(4-tert-butylbenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]-2,2-dimethyl propanamide (9f) 4-tert-Butylbenzoyl Pyridine, Benzoyl 2,2-Dimethylpropanamide Not reported 33% Bulky tert-butyl group for enhanced lipophilicity; moderate yield
5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (10f) 3-Cyanophenyl Quinoline Pentanamide Not reported Not reported Extended pentanamide chain; quinoline may improve DNA intercalation potential
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc-protected None Acetic acid derivative 180576-05-0 (CAS) 100% purity Fmoc group for peptide synthesis; non-amide functionalization
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (235) Methyl Pyrimidine None (amine) 194 (MS) ~10% Pyrimidine core for hydrogen bonding; low yield due to harsh coupling conditions
N-[3-({4-[4-(4-Fluorophenyl)-2-(3-hydroxypropyl)-1H-imidazol-5-yl]pyridin-2-yl}amino)-4-methoxyphenyl]propanamide 3-Hydroxypropyl/4-Fluorophenyl Pyridine, Imidazole Propanamide 489.541 Not reported Fluorophenyl and imidazole enhance target affinity; hydroxypropyl improves solubility

Key Observations and Research Findings

Structural Diversity: Piperazine Modifications: Substituents on the piperazine ring (e.g., tert-butylbenzoyl , methyl , or Fmoc ) influence lipophilicity and steric effects. Bulky groups like tert-butyl may enhance blood-brain barrier penetration, while polar groups (e.g., hydroxypropyl ) improve solubility. Aromatic Systems: Pyridine (common in all), quinoline , and pyrimidine alter electronic properties and binding interactions. Quinoline’s planar structure may favor intercalation, whereas pyrimidine supports hydrogen bonding. Amide Variations: Propanamide (target compound) vs. pentanamide or acetic acid affects metabolic stability and conformational flexibility.

Synthetic Efficiency :

  • Yields vary significantly (e.g., 33% vs. ~10% ), likely due to differences in catalysts (Pd2(dba)3 vs. Pd(OAc)2), reaction temperatures (100°C for 48 h ), and steric hindrance from substituents.
  • The use of protecting groups (e.g., Fmoc ) ensures specificity but adds synthetic steps.

Physicochemical Properties :

  • Molecular weights range from ~300 (estimated target) to 489.54 g/mol , impacting drug-likeness. Higher weights may reduce bioavailability but improve target affinity.
  • Functional groups like 3-hydroxypropyl or fluorine balance solubility and receptor interactions.

Contradictions and Gaps :

  • While reports moderate yields (33%), ’s low yield (10%) highlights challenges in piperazine-pyrimidine couplings.
  • Pharmacological data (e.g., IC50, binding affinity) are absent in the evidence, limiting direct bioactivity comparisons.

Biological Activity

The compound 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various neurotransmitter receptors, its pharmacological properties, and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs) and other targets involved in neurological processes.

Interaction with Nicotinic Receptors

Research indicates that piperazine derivatives, including those related to the target compound, exhibit selective activity towards the α4β2 nAChR subtype. These compounds often demonstrate low affinity but notable selectivity for these receptors, which are implicated in cognitive function and neuroprotection .

Antihistaminic and Anticholinergic Activities

Studies on similar piperazine derivatives have shown that they can act as H1 receptor antagonists , displaying moderate to potent antihistaminic effects. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit histamine H1 receptors, which are crucial in allergic responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperazine derivatives reveals that modifications to the piperazine ring and substituents significantly influence biological activity. For example, the introduction of lipophilic groups at certain positions enhances receptor binding affinity and selectivity .

Case Study 1: Electrophysiological Studies

Electrophysiological studies conducted on a series of piperazine-containing compounds demonstrated their role as positive allosteric modulators of the α7 nAChR . The compound B-973, closely related to our target compound, was characterized for its ability to enhance receptor function through binding assays and functional tests .

CompoundReceptor TypeBinding Affinity (Ki)Functional Activity
B-973α7 nAChRMicromolarPositive Modulator

Case Study 2: Anticonvulsant Activity

Another study assessed the anticonvulsant properties of piperazine derivatives. The findings indicated that modifications to the piperazine structure could lead to enhanced anticonvulsant activity, suggesting potential therapeutic applications for epilepsy .

Pharmacological Implications

The diverse biological activities associated with this compound suggest its potential as a lead compound in drug development. Its interactions with neurotransmitter systems may be leveraged for treating conditions such as anxiety, depression, and neurodegenerative disorders.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a propanamide precursor. For example:

  • Step 1: React 4-(pyridin-2-yl)piperazine with a bromopropanamide derivative under basic conditions (e.g., NaOH in dichloromethane) to form the piperazine-propanamide backbone .
  • Step 2: Optimize yield by adjusting solvent polarity (e.g., dichloromethane or ethyl acetate) and reaction time. Computational tools like quantum chemical calculations can predict optimal conditions, reducing trial-and-error experimentation .
  • Purification: Use normal-phase chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization to isolate the product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) confirm structural integrity. Key signals include pyridine protons (δ 8.0–9.0 ppm) and piperazine NH/CH₂ groups (δ 2.4–3.5 ppm) .
  • Elemental Analysis: Verify purity via %C/H/N values (e.g., C: 60.2%, H: 7.3%, N: 6.0% for similar piperazinyl propanamides) .
  • HPLC-MS: Assess purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are essential during handling and storage?

Methodological Answer:

  • Handling: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; rinse skin/eyes immediately if exposed .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Waste Disposal: Neutralize with dilute HCl before incineration to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding affinity?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with target receptors (e.g., dopamine D3). Focus on hydrogen bonding between the pyridine ring and receptor residues (e.g., Asp110) .
  • QSAR Studies: Correlate substituent electronegativity (e.g., trifluoromethoxy groups) with binding energy to prioritize synthetic targets .
  • MD Simulations: Validate stability of ligand-receptor complexes over 100-ns trajectories to assess dynamic interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Replicate experiments using consistent cell lines (e.g., HEK293 for dopamine receptors) and control compounds (e.g., haloperidol for D2/D3) .
  • Metabolic Stability Testing: Use liver microsomes to identify degradation products that may skew activity results .
  • Data Harmonization: Apply multivariate analysis to isolate variables (e.g., solvent polarity in assays) causing discrepancies .

Q. How can impurity profiles be rigorously analyzed during scale-up synthesis?

Methodological Answer:

  • HPLC with Diode Array Detection: Quantify impurities (e.g., unreacted piperazine) using gradient elution (0.1% TFA in acetonitrile/water) .
  • Stability-Indicating Methods: Stress the compound under heat/humidity (40°C/75% RH for 4 weeks) to identify degradation pathways .
  • Reference Standards: Compare against certified impurities (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) .

Q. What experimental frameworks validate the compound’s selectivity for specific neurotransmitter receptors?

Methodological Answer:

  • Radioligand Binding Assays: Use ³H-labeled ligands (e.g., ³H-spiperone for D2/D3) to measure IC₅₀ values. Normalize data to non-specific binding (1 μM haloperidol) .
  • Functional Assays: Monitor cAMP inhibition in CHO cells expressing dopamine receptors to confirm agonist/antagonist profiles .
  • Cross-Reactivity Screening: Test against off-target receptors (e.g., serotonin 5-HT₂A) at 10 μM to assess selectivity .

Q. How can reaction pathways be optimized using integrated computational-experimental approaches?

Methodological Answer:

  • Quantum Mechanics (QM) Calculations: Identify transition states for key steps (e.g., piperazine alkylation) to optimize activation energy .
  • High-Throughput Screening (HTS): Test solvent/base combinations in microplates to identify conditions maximizing yield .
  • Machine Learning: Train models on historical reaction data to predict optimal catalysts (e.g., K₂CO₃ vs. Et₃N) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.